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Compound of Interest

Compound Name: 3-Methyl-2-benzoxazolinone

Cat. No.: B1265911

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Methyl-2-benzoxazolinone (CsH7NO2z; Molar Mass: 149.15 g/mol ), a heterocyclic
compound of interest in medicinal chemistry and materials science. This document presents a
summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

3-Methyl-2-benzoxazolinone belongs to the benzoxazolinone class of compounds, which are
recognized for their diverse biological activities. A thorough understanding of its structural and
spectroscopic properties is fundamental for its application in drug design, synthesis of novel
derivatives, and quality control. This guide serves as a central repository for the key
spectroscopic information of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Methyl-2-benzoxazolinone.
While experimental data from a single, comprehensive source is not readily available in the
public domain, the presented data is a consolidated representation based on available spectral
information for closely related analogs and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectral Data of 3-Methyl-2-benzoxazolinone

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.20-7.00 m 4H Ar-H
3.45 S 3H N-CHs

Solvent: CDCIs. The chemical shifts for the aromatic protons are approximate and would
require a high-resolution spectrum for precise assignment of individual protons.

Table 2: 13C NMR Spectral Data of 3-Methyl-2-benzoxazolinone

Chemical Shift (d) ppm Assignment
~155.0 C=0 (Carbonyl)
~143.0 Ar-C (C-0)
~131.0 Ar-C (C-N)
~124.0 Ar-CH

~122.0 Ar-CH

~110.0 Ar-CH

~109.0 Ar-CH

~28.0 N-CHs

Solvent: CDCIs. The assignments for the aromatic carbons are approximate.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of 3-Methyl-2-benzoxazolinone
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3050 Medium Aromatic C-H Stretch
~2940 Medium Aliphatic C-H Stretch (CHs)
~1760 Strong C=0 Stretch (Lactam)
~1600, ~1480 Medium-Strong Aromatic C=C Bending
~1250 Strong C-N Stretch
~1100 Strong C-O Stretch

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of 3-Methyl-2-benzoxazolinone

mlz Relative Intensity (%) Assignment
149 100 [M]* (Molecular lon)
121 ~40 [M - COJ*

[M - CO - COJ* or [M -
93 ~30

C2H20]*
77 ~20 [CeHs]*

lonization Mode: Electron lonization (El). The fragmentation pattern is predicted based on the
structure.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are based on standard laboratory practices for the analysis of small
organic molecules.

NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 3-Methyl-2-benzoxazolinone in approximately 0.7
mL of deuterated chloroform (CDCls).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

 Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Number of scans: 16
o Relaxation delay: 1.0 s
o Pulse width: 30°
o Acquisition time: 4.0 s
e 13C NMR Acquisition:
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Pulse program: Proton-decoupled
o Acquisition time: 1.5 s

o Data Processing: Process the acquired Free Induction Decay (FID) with an exponential
window function and perform a Fourier transform. Phase and baseline correct the resulting
spectrum.

FT-IR Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1265911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent
to evaporate.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Scan range: 4000-400 cm—?

o Resolution: 4 cm

o Number of scans: 32

o Background Correction: Record a background spectrum of the empty sample compartment
(or the KBr pellet without the sample) and subtract it from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for
separation and purification prior to ionization.

e Instrumentation: Use a GC system coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[e]

Carrier gas: Helium at a constant flow rate of 1 mL/min.

[e]

Injector temperature: 250°C.

o

Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at
10°C/min.

e MS Conditions:

o lonization mode: Electron lonization (El) at 70 eV.
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o Mass range: m/z 40-400.
o lon source temperature: 230°C.

o Quadrupole temperature: 150°C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Visualizations
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Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 3-Methyl-2-benzoxazolinone.

Predicted Mass Spectral Fragmentation of 3-Methyl-2-
benzoxazolinone

Predicted Mass Spectral Fragmentation of 3-Methyl-2-benzoxazolinone
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Caption: Predicted fragmentation pathway for 3-Methyl-2-benzoxazolinone in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-2-benzoxazolinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126591 1#spectroscopic-data-of-3-methyl-2-
benzoxazolinone-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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